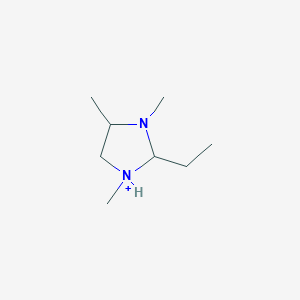
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium is a chemical compound belonging to the imidazolidinium family. This compound is characterized by its unique structure, which includes an imidazolidine ring substituted with ethyl and methyl groups. Imidazolidinium compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1,3,4-trimethylimidazolidin-1-ium typically involves the reaction of appropriate amines with alkylating agents. One common method is the alkylation of 1,3,4-trimethylimidazolidine with ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as γ-Al2O3 or ceria-based materials can be employed to enhance the efficiency of the reaction. The use of supercritical CO2 as a solvent has also been explored to achieve more sustainable and environmentally friendly production methods .
化学反応の分析
Types of Reactions
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ethyl or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while substitution reactions can produce various alkylated imidazolidinium compounds.
科学的研究の応用
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and as an additive in various industrial processes.
作用機序
The mechanism of action of 2-Ethyl-1,3,4-trimethylimidazolidin-1-ium involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,3-Dimethylimidazolidin-2-one: Another imidazolidinone derivative with similar structural features.
2-Ethyl-1,3-dimethylimidazolidin-2-one: A closely related compound with slight variations in the substitution pattern.
Uniqueness
2-Ethyl-1,3,4-trimethylimidazolidin-1-ium is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
186827-37-2 |
|---|---|
分子式 |
C8H19N2+ |
分子量 |
143.25 g/mol |
IUPAC名 |
2-ethyl-1,3,4-trimethylimidazolidin-1-ium |
InChI |
InChI=1S/C8H18N2/c1-5-8-9(3)6-7(2)10(8)4/h7-8H,5-6H2,1-4H3/p+1 |
InChIキー |
LLTLVSUMJNRKPD-UHFFFAOYSA-O |
正規SMILES |
CCC1[NH+](CC(N1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)

![3,3'-([1,1'-Biphenyl]-4,4'-diyl)bis(10-hexyl-10H-phenothiazine)](/img/structure/B14247265.png)
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
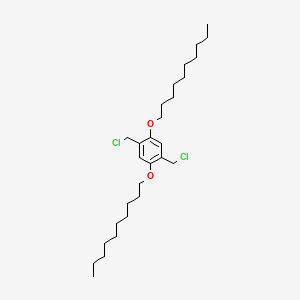
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
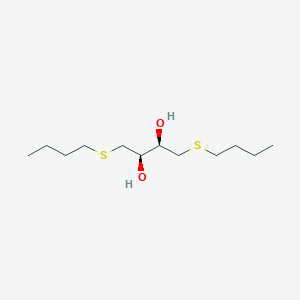
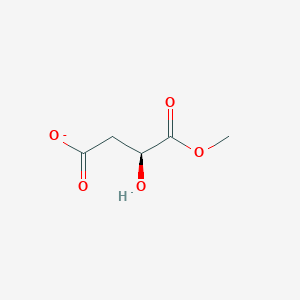


![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
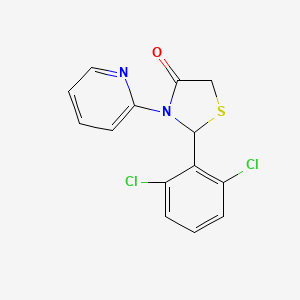
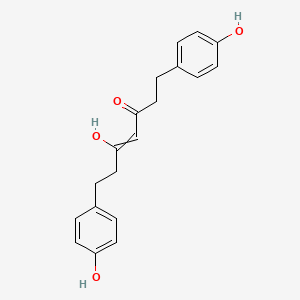
![{2-[3,4-Bis(chloromethyl)phenyl]ethyl}(chloro)dimethylsilane](/img/structure/B14247344.png)
